![molecular formula C21H16F3NO3 B4395135 N-[4-(2-methoxyphenoxy)phenyl]-2-(trifluoromethyl)benzamide](/img/structure/B4395135.png)
N-[4-(2-methoxyphenoxy)phenyl]-2-(trifluoromethyl)benzamide
Overview
Description
N-[4-(2-methoxyphenoxy)phenyl]-2-(trifluoromethyl)benzamide, also known as MTPB, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. MTPB belongs to the class of selective estrogen receptor modulators (SERMs) and has shown promising results in various studies.
Mechanism of Action
N-[4-(2-methoxyphenoxy)phenyl]-2-(trifluoromethyl)benzamide acts as a SERM, which means that it can selectively modulate the activity of ERs in different tissues. In breast tissue, N-[4-(2-methoxyphenoxy)phenyl]-2-(trifluoromethyl)benzamide acts as an antagonist, blocking the activity of ERs and inhibiting the growth of breast cancer cells. In bone tissue, N-[4-(2-methoxyphenoxy)phenyl]-2-(trifluoromethyl)benzamide acts as an agonist, promoting bone growth and preventing osteoporosis. This selective modulation of ER activity makes N-[4-(2-methoxyphenoxy)phenyl]-2-(trifluoromethyl)benzamide a promising candidate for the treatment of breast cancer and other conditions that involve ER dysregulation.
Biochemical and Physiological Effects
N-[4-(2-methoxyphenoxy)phenyl]-2-(trifluoromethyl)benzamide has been shown to have several biochemical and physiological effects, including the inhibition of breast cancer cell growth, the promotion of bone growth, and the prevention of osteoporosis. It has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic potential.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[4-(2-methoxyphenoxy)phenyl]-2-(trifluoromethyl)benzamide for lab experiments is its high affinity for ERs, which makes it a useful tool for studying ER signaling pathways. However, one limitation of N-[4-(2-methoxyphenoxy)phenyl]-2-(trifluoromethyl)benzamide is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several potential future directions for research on N-[4-(2-methoxyphenoxy)phenyl]-2-(trifluoromethyl)benzamide. One area of interest is the development of more efficient synthesis methods for N-[4-(2-methoxyphenoxy)phenyl]-2-(trifluoromethyl)benzamide, which could increase its availability for research and clinical use. Another area of interest is the investigation of N-[4-(2-methoxyphenoxy)phenyl]-2-(trifluoromethyl)benzamide's potential for the treatment of other conditions, such as osteoporosis and cardiovascular disease. Additionally, further studies are needed to fully understand the mechanism of action of N-[4-(2-methoxyphenoxy)phenyl]-2-(trifluoromethyl)benzamide and its potential side effects.
Scientific Research Applications
N-[4-(2-methoxyphenoxy)phenyl]-2-(trifluoromethyl)benzamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of breast cancer. It has been shown to have a high affinity for estrogen receptors (ERs) and can selectively modulate the activity of these receptors. This makes it a promising candidate for the treatment of ER-positive breast cancer, which accounts for approximately 75% of all breast cancer cases.
properties
IUPAC Name |
N-[4-(2-methoxyphenoxy)phenyl]-2-(trifluoromethyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F3NO3/c1-27-18-8-4-5-9-19(18)28-15-12-10-14(11-13-15)25-20(26)16-6-2-3-7-17(16)21(22,23)24/h2-13H,1H3,(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOAFOBQHRBHJCI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F3NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(2-methoxyphenoxy)phenyl]-2-(trifluoromethyl)benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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